molecular formula C19H23NO4 B12535487 2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) CAS No. 141941-45-9

2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)

Cat. No.: B12535487
CAS No.: 141941-45-9
M. Wt: 329.4 g/mol
InChI Key: JPXQLMFEKSGKAK-UHFFFAOYSA-N
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Description

2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) is an organic compound with the molecular formula C23H27NO6. It is known for its unique structure, which includes a nitrophenyl group attached to a methylene bridge, linking two cyclohexanone rings.

Preparation Methods

The synthesis of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) typically involves a tandem aldol condensation and Michael addition reaction. One common method uses 4-nitrobenzaldehyde and dimedone as starting materials. The reaction is catalyzed by proline, an organocatalyst, in the presence of polyethylene glycol (PEG-400) as a solvent. The reaction proceeds at room temperature, yielding the desired product .

Experimental Procedure:

  • In a 25 ml round-bottom flask, combine 4-nitrobenzaldehyde (151 mg, 1 mmol), dimedone (280 mg, 2 mmol), proline (57 mg, 0.5 mmol), and PEG-400 (2 ml).
  • Stir the mixture at room temperature for 30 minutes, then check the reaction progress using thin-layer chromatography (TLC).
  • Continue stirring for an additional hour until the reaction is complete.
  • Cool the reaction mixture in an ice-water bath to precipitate the product.
  • Collect the solid product by vacuum filtration .

Chemical Reactions Analysis

2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on lipoxygenase is due to its ability to bind to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes. Similarly, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Properties

CAS No.

141941-45-9

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(4-nitrophenyl)-(2-oxocyclohexyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H23NO4/c21-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)22)13-9-11-14(12-10-13)20(23)24/h9-12,15-16,19H,1-8H2

InChI Key

JPXQLMFEKSGKAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2CCCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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